molecular formula C10H11F3N2O2 B2425083 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid CAS No. 957292-28-3

2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid

Cat. No.: B2425083
CAS No.: 957292-28-3
M. Wt: 248.205
InChI Key: RVVYGXLNVQSKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid is a chemical compound with the molecular formula C10H11F3N2O2 This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using trifluoromethylation reagents such as trifluoromethyl iodide.

    Formation of the Propionic Acid Moiety:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid
  • 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid

Uniqueness

2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropyl group adds rigidity to its structure, potentially affecting its binding interactions.

Properties

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-5(9(16)17)15-7(6-2-3-6)4-8(14-15)10(11,12)13/h4-6H,2-3H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVYGXLNVQSKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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